REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:9])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[C:10](=[O:11])([O-:12])[O-:13].[CH3:30][N:31]1[CH2:32][CH2:33][CH2:34][C:35]1=[O:36].[Cs+:14].[Cs+:15].[F:16][C:17]([F:18])([F:19])[S:20]([O:21][CH2:22][C:23]([F:24])([F:25])[F:26])(=[O:27])=[O:28].[OH2:29]>>[Br:1][c:2]1[c:3]([O:9][CH2:22][C:23]([F:24])([F:25])[F:26])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(OCC(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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FC(F)(F)COc1ccc(Cl)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |